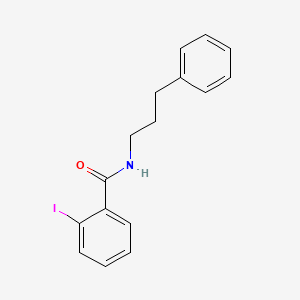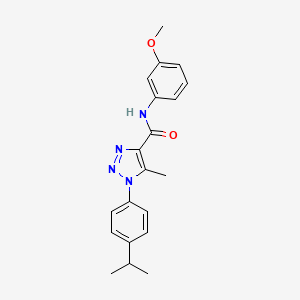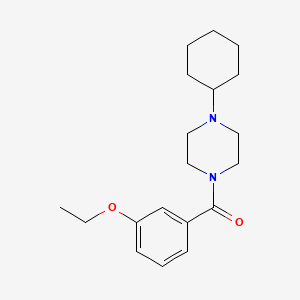![molecular formula C25H27N3O4S B4589215 N-(2,6-dimethylphenyl)-2-{(5Z)-5-[2-methyl-4-(morpholin-4-yl)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide](/img/structure/B4589215.png)
N-(2,6-dimethylphenyl)-2-{(5Z)-5-[2-methyl-4-(morpholin-4-yl)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide
Overview
Description
N-(2,6-dimethylphenyl)-2-{(5Z)-5-[2-methyl-4-(morpholin-4-yl)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide is a useful research compound. Its molecular formula is C25H27N3O4S and its molecular weight is 465.6 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2,6-dimethylphenyl)-2-{5-[2-methyl-4-(4-morpholinyl)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide is 465.17222752 g/mol and the complexity rating of the compound is 772. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Src Kinase Inhibitory and Anticancer Activities
- Thiazolyl N-benzyl-substituted acetamide derivatives, akin to the compound , have been synthesized and evaluated for Src kinase inhibitory activities. These compounds have shown promise in inhibiting cell proliferation of human colon carcinoma, breast carcinoma, and leukemia cells, suggesting potential anticancer applications. The synthesis of these derivatives aims to understand the role of specific substitutions and establish a structure-activity relationship to optimize therapeutic efficacy (Fallah-Tafti et al., 2011).
Crystal Structure Analysis for Drug Design
- The crystal structures of two acetamides related to the compound have been described, providing valuable information for drug design. Understanding the structural aspects of these molecules aids in the development of new therapeutics by revealing how molecular modifications can affect drug behavior and efficacy (Galushchinskiy et al., 2017).
Antifungal Applications
- 2-(2-oxo-morpholin-3-yl)-acetamide derivatives, which share structural similarities with the compound in focus, have been identified as broad-spectrum antifungal agents against Candida and Aspergillus species. These findings suggest the potential of such compounds in treating fungal infections. Modifications to improve plasmatic stability while maintaining antifungal activity highlight the importance of structural optimization in drug development (Bardiot et al., 2015).
Antimicrobial and Hemolytic Activity Evaluation
- A series of acetamide derivatives, including those with morpholinyl phenyl groups, have been synthesized and screened for antimicrobial and hemolytic activities. Such studies are crucial for identifying new compounds that could serve as the basis for developing new antimicrobial agents with low toxicity. The exploration of these activities helps in understanding the balance between efficacy and safety, critical for antibiotic development (Gul et al., 2017).
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[(5Z)-5-[(2-methyl-4-morpholin-4-ylphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O4S/c1-16-5-4-6-17(2)23(16)26-22(29)15-28-24(30)21(33-25(28)31)14-19-7-8-20(13-18(19)3)27-9-11-32-12-10-27/h4-8,13-14H,9-12,15H2,1-3H3,(H,26,29)/b21-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCSDDPYIJBZRRO-STZFKDTASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2C(=O)C(=CC3=C(C=C(C=C3)N4CCOCC4)C)SC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2C(=O)/C(=C/C3=C(C=C(C=C3)N4CCOCC4)C)/SC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-methyl-2-{[2-(2-methylphenoxy)ethyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B4589139.png)


amine hydrochloride](/img/structure/B4589163.png)
![3-ethyl-5-[2-methyl-4-(1-pyrrolidinyl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4589166.png)
![1-Ethyl-1-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]-3-(2-methoxyphenyl)urea](/img/structure/B4589170.png)

![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]-N'-(3,4-dimethoxyphenyl)thiourea](/img/structure/B4589187.png)
![N-(2,4-dichlorophenyl)-2-({5-[(3,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4589195.png)
![N-methyl-1-[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]-N-(3-pyridinylmethyl)methanamine](/img/structure/B4589197.png)

![N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methyl]-1-(oxolan-2-yl)methanamine;hydrochloride](/img/structure/B4589231.png)
![1-[5-(DIFLUOROMETHYL)-5-HYDROXY-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(4-METHOXYPHENOXY)-1-PROPANONE](/img/structure/B4589239.png)
![N-(3-hydroxyphenyl)-2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4589245.png)
